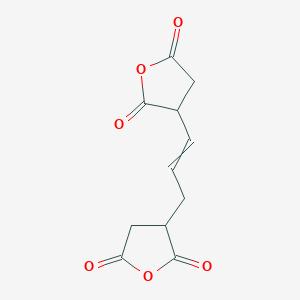![molecular formula C5H6 B14471070 Bicyclo[2.1.0]pent-1(4)-ene CAS No. 66235-52-7](/img/structure/B14471070.png)
Bicyclo[2.1.0]pent-1(4)-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[210]pent-1(4)-ene is a unique organic compound characterized by its bicyclic structure, which consists of a five-membered ring fused with a three-membered ring This compound is known for its high strain energy due to the angular strain in its small rings The molecular formula of Bicyclo[21
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.0]pent-1(4)-ene typically involves the cyclization of suitable precursors. One common method is the photochemical or thermal ring closure of cyclopentadiene derivatives. For example, the photochemical reaction of cyclopentadiene can yield this compound under specific conditions .
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The choice of method depends on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
Bicyclo[2.1.0]pent-1(4)-ene undergoes various chemical reactions, including:
Isomerization: It can isomerize to cyclopentene or 1,4-pentadiene under thermal conditions.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Common Reagents and Conditions
Isomerization: Typically requires heat and can be facilitated by catalysts.
Cycloaddition: Often involves dienophiles like fumaronitrile and can be carried out under controlled temperature and pressure conditions.
Major Products
Cyclopentene: Formed through isomerization.
1,4-Pentadiene: Another isomerization product.
Cycloaddition Products: Various adducts depending on the dienophile used.
科学的研究の応用
Bicyclo[2.1.0]pent-1(4)-ene has several applications in scientific research:
Chemistry: Studied for its unique reactivity and as a model compound for understanding strained ring systems.
Biology and Medicine:
Industry: Used in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action of Bicyclo[2.1.0]pent-1(4)-ene in chemical reactions often involves the relief of ring strain. For example, in isomerization reactions, the compound undergoes a transition state where the strain is partially relieved, leading to the formation of more stable products like cyclopentene . In cycloaddition reactions, the strained ring system facilitates the formation of new bonds with dienophiles .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: Another highly strained bicyclic compound with a different ring structure.
Cyclopropane Derivatives: Compounds with three-membered rings that also exhibit significant strain.
Uniqueness
Bicyclo[21Its ability to undergo various isomerization and cycloaddition reactions sets it apart from other strained bicyclic compounds .
特性
CAS番号 |
66235-52-7 |
|---|---|
分子式 |
C5H6 |
分子量 |
66.10 g/mol |
IUPAC名 |
bicyclo[2.1.0]pent-1(4)-ene |
InChI |
InChI=1S/C5H6/c1-2-5-3-4(1)5/h1-3H2 |
InChIキー |
CKOWDYTWJVQGAS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)





![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
